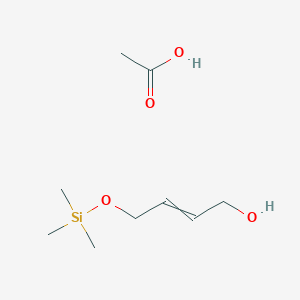
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is a compound that combines the properties of acetic acid and a silyl ether derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The 4-trimethylsilyloxybut-2-en-1-ol component introduces a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-trimethylsilyloxybut-2-en-1-ol typically involves the protection of a hydroxyl group using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of but-2-en-1-ol is reacted with TMSCl in the presence of imidazole to form 4-trimethylsilyloxybut-2-en-1-ol.
Acetylation: The protected alcohol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: TBAF is often used to remove the silyl protecting group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of acetic acid;4-trimethylsilyloxybut-2-en-1-ol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation of hydroxyl groups.
Acetic anhydride: Commonly used for acetylation reactions.
But-2-en-1-ol: A precursor in the synthesis of the compound.
Uniqueness
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is unique due to its dual functionality, combining the protective silyl ether group with the reactivity of acetic acid. This makes it a valuable intermediate in organic synthesis, offering versatility in protecting and modifying hydroxyl groups.
Properties
CAS No. |
113093-76-8 |
|---|---|
Molecular Formula |
C9H20O4Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
acetic acid;4-trimethylsilyloxybut-2-en-1-ol |
InChI |
InChI=1S/C7H16O2Si.C2H4O2/c1-10(2,3)9-7-5-4-6-8;1-2(3)4/h4-5,8H,6-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
SNWQWKIOKCOAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)OCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















